Methyl 2-methylprop-2-enoate;styrene
Description
Chemical Structure and Nomenclature
The copolymerization of styrene and methyl methacrylate involves two distinct monomer structures with complementary reactivity patterns. Styrene, systematically named ethenylbenzene, possesses the chemical formula C₆H₅CH=CH₂ and consists of a vinyl group attached as a substituent to a benzene ring. This aromatic compound appears as a colorless, oily liquid with characteristic sweet odor, though aged samples may develop a yellowish appearance. The International Union of Pure and Applied Chemistry designation for styrene is ethenylbenzene, reflecting its fundamental structure of an ethene group bonded to benzene.
Methyl methacrylate, systematically designated as methyl 2-methylprop-2-enoate, exhibits the molecular formula C₅H₈O₂ with the structural representation CH₂=C(CH₃)COOCH₃. This colorless liquid serves as the methyl ester of methacrylic acid and functions as the primary monomer for poly(methyl methacrylate) production. The compound's structure features a vinyl group with a pendant methyl substituent and a methyl ester functional group, conferring distinct reactivity characteristics compared to styrene.
The nomenclature of copolymers derived from these monomers follows systematic conventions established by polymer chemistry. Various copolymer compositions have been characterized, including binary systems with different monomer ratios and ternary systems incorporating additional comonomers. Specific examples include methyl 2-methylprop-2-enoate combined with 2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate, which possesses the molecular formula C₁₅H₂₂O₆ and molecular weight of 298.33 daltons.
The structural differences between these monomers create the foundation for their copolymerization behavior. Styrene's aromatic system provides resonance stabilization to the growing radical chain, while methyl methacrylate's ester functionality and α-methyl substitution influence both steric and electronic effects during propagation reactions. These complementary characteristics enable the formation of random, alternating, or block copolymer architectures depending on reaction conditions and initiator systems employed.
Historical Development and Significance
The historical development of styrene-methyl methacrylate copolymerization represents a convergence of two parallel research trajectories that ultimately revolutionized polymer science. Styrene's discovery traces back to 1839 when German apothecary Eduard Simon isolated a volatile liquid from the resin of American sweetgum tree (Liquidambar styraciflua), which he termed "styrol". Simon's observation that this compound gradually transformed into a hard, rubber-like substance when exposed to air, light, or heat provided the first evidence of styrene's polymerization tendency.
The systematic characterization of styrene continued through the mid-19th century, with significant contributions from German chemist August Wilhelm von Hofmann and his student John Buddle Blyth, who determined styrene's empirical formula C₈H₈ by 1845. Emil Erlenmeyer's work in 1865 demonstrated styrene's ability to form dimers, while Marcelin Berthelot's research in 1866 confirmed that Simon's "styrol oxide" was indeed a polymer of styrene, now recognized as polystyrene.
Parallel developments in methacrylic chemistry began with the creation of acrylic acid in 1843, followed by the formulation of methacrylic acid in 1865. The synthesis of methyl methacrylate through the esterification reaction between methacrylic acid and methanol established the foundation for subsequent polymerization studies. The compound's commercial development accelerated in 1928 through collaborative efforts by William R. Conn, Otto Röhm, and Walter Bauer, leading to its market introduction in 1933 by German Röhm & Haas AG under the trademark Plexiglas.
The convergence of styrene and methyl methacrylate research occurred during the early 20th century as polymer scientists recognized the potential for combining these monomers to create materials with enhanced properties. Initial copolymerization studies focused on understanding the fundamental kinetics and mechanisms governing radical copolymerization processes. The pioneering work of Harry Work Melville in the 1950s provided the first comprehensive evaluation of kinetic coefficients for styrene-methyl methacrylate copolymerization, establishing this system as a benchmark for copolymerization theory.
World War II significantly accelerated development of both monomers and their polymers, with applications in aircraft windows, periscopes, and various military equipment driving innovation in polymerization techniques. Post-war civilian applications expanded rapidly, encompassing architectural glazing, automotive components, and consumer goods that leveraged the unique property combinations achievable through copolymerization.
Theoretical Foundations of Copolymerization Chemistry
The theoretical framework governing styrene-methyl methacrylate copolymerization rests upon fundamental principles of radical chemistry and statistical mechanics. The terminal model, first proposed by Mayo and Lewis, provides the foundational mathematical description of copolymerization kinetics through the concept of reactivity ratios. These dimensionless parameters quantify the relative tendency of each radical type to add its own monomer versus the comonomer, fundamentally determining copolymer composition and sequence distribution.
Contemporary research has established precise reactivity ratios for the styrene-methyl methacrylate system through advanced analytical techniques. Studies employing in situ ¹H nuclear magnetic resonance spectroscopy have determined styrene reactivity ratios (rstyrene) of 0.697 ± 0.010 and methyl methacrylate reactivity ratios (rmethyl methacrylate) of 0.491 ± 0.007 at 60°C. These values indicate that both propagating radicals preferentially cross-propagate rather than undergo homopropagation, resulting in relatively random copolymer sequences under most reaction conditions.
More sophisticated models have emerged to account for penultimate unit effects, where the reactivity of a growing radical depends not only on its terminal unit but also on the preceding monomer unit. Advanced characterization using pulsed laser polymerization coupled with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has yielded comprehensive parameter sets including both monomer reactivity ratios and radical reactivity ratios. These studies determined rstyrene = 0.517, rmethyl methacrylate = 0.420, sstyrene = 0.296, and smethyl methacrylate = 0.262 for the implicit penultimate unit model.
The mechanistic understanding of termination reactions has revealed additional complexity in this copolymer system. Early photosensitized studies demonstrated that the rate coefficient for termination between unlike radicals (kcross = 2.06 × 10⁸) significantly exceeds those for homogeneous termination of styrene radicals (kstyrene-styrene = 8 × 10⁷) or methyl methacrylate radicals (k_methyl methacrylate-methyl methacrylate = 2.7 × 10⁷) at 30°C. This preferential cross-termination influences molecular weight distributions and has important implications for industrial polymerization processes.
Properties
IUPAC Name |
methyl 2-methylprop-2-enoate;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C5H8O2/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3/h2-7H,1H2;1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPJHOAARPYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106911-77-7, 25034-86-0, 696598-57-9, 821787-83-1, 107741-20-8, 108266-99-5 | |
| Record name | Methyl methacrylate-styrene block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106911-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl methacrylate-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl methacrylate-styrene diblock copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696598-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821787-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107741-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, alternating | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108266-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25034-86-0 | |
| Record name | Styrene-methylmethacrylate copolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025034860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene | |
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Preparation Methods
Monomer Design and Reaction Mechanism
The synthesis of MMA/St alternating copolymers has been revolutionized by the use of saccharin methacrylamide (1 ) as a reactive intermediate. This monomer exhibits no homopolymerization tendency but undergoes radical copolymerization with styrene to form an alternating sequence. The reaction proceeds via a radical mechanism where the electron-deficient nature of 1 and the electron-rich styrene monomer drive alternating addition. The reactivity ratios (r₁ = 0.040 for 1 , r₂ = 0.045 for St) confirm a strong preference for cross-propagation, ensuring a near-perfect alternating structure.
One-Pot Alcoholysis Transformation
Post-polymerization modification of the 1 -St copolymer enables the introduction of diverse methacrylate units. Treatment with alcohols (e.g., methanol, ethanol, benzyl alcohol) under mild conditions quantitatively converts the saccharin amide pendant groups into methacrylate esters. For example, methanolysis yields MMA/St alternating copolymers, while benzyl alcohol produces benzyl methacrylate (BzMA)/St variants. This method’s versatility is highlighted by its compatibility with alcohols of varying steric and electronic profiles, as shown in Table 1.
Table 1: Alcoholysis Conditions and Thermal Properties of Alternating Copolymers
| Alcohol Used | Methacrylate Unit | Tₐ (°C) | Molecular Weight (Đ) |
|---|---|---|---|
| Methanol | MMA | 112 | 15,200 (1.21) |
| Ethanol | EMA | 105 | 14,800 (1.18) |
| Benzyl alcohol | BzMA | 125 | 16,500 (1.25) |
| Isopropanol | iPrMA | 98 | 13,900 (1.20) |
Data adapted from. Tₐ values represent glass transition temperatures measured via DSC.
RAFT-Controlled Polymerization
The incorporation of reversible addition-fragmentation chain-transfer (RAFT) agents enables precise control over molecular weight and dispersity (Đ). Using a trithiocarbonate-based RAFT agent, researchers achieved MMA/St alternating copolymers with Đ < 1.25 and tailored block structures. This approach facilitates the synthesis of block copolymers combining MMA/St and BzMA/St segments, expanding applications in nanostructured materials.
Radical Copolymerization Kinetics and Propagation Mechanisms
Pulsed Laser Polymerization (PLP) Studies
Pulsed laser polymerization coupled with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-ToF-MS) has elucidated the propagation rate coefficients (kₚ) for MMA/St systems. At 60°C, kₚ for MMA-rich sequences is 2.1 × 10³ L·mol⁻¹·s⁻¹, while St-dominated chains exhibit kₚ = 1.8 × 10³ L·mol⁻¹·s⁻¹. These values reflect the steric hindrance imposed by the methyl ester group of MMA, which slightly slows propagation compared to styrene.
Reactivity Ratio Analysis
The Mayo-Lewis equation describes the copolymer composition as a function of monomer feed ratios. For conventional free-radical copolymerization, reactivity ratios rMMA = 0.40 and rSt = 0.65 indicate a tendency toward random incorporation. This contrasts with the alternating behavior induced by 1 , underscoring the impact of monomer electronic structure on sequence control.
Table 2: Comparison of Copolymerization Methods
| Parameter | Alternating via 1 | Conventional Radical |
|---|---|---|
| Reactivity Ratios | r₁ = 0.040, r₂ = 0.045 | rMMA = 0.40, rSt = 0.65 |
| Sequence Control | Perfect alternating | Random |
| Tₐ Modulation | ±15°C via side chain | Limited |
| Molecular Weight Control | RAFT-enabled (Đ < 1.3) | Broad dispersity |
Direct Esterification and Monomer Copolymerization
Methyl Methacrylate Synthesis
Methyl methacrylate, a key component, is industrially produced via the acetone cyanohydrin (ACH) route or direct oxidation of isobutylene. The ACH method involves:
Styrene Copolymerization
Styrene is typically polymerized via free-radical, anionic, or coordination mechanisms. In MMA/St systems, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) initiators are employed at 60–80°C. Solvent choice (toluene, THF) influences kinetics and molecular weight, with bulk polymerization favoring high conversion but limited control.
Structural Characterization and Sequence Analysis
NMR Spectroscopy
¹H NMR analysis of MMA/St copolymers reveals distinct resonances for aromatic protons (δ 6.2–7.1 ppm, St) and ester methyl groups (δ 3.6 ppm, MMA). Alternating copolymers exhibit sharp peaks due to uniform sequences, whereas statistical copolymers show broadening from compositional drift.
MALDI-ToF-MS Profiling
MALDI-ToF-MS confirms the alternating structure by detecting periodic mass increments corresponding to MMA-St repeating units. For example, a copolymer with Mₙ = 15,200 Da displays peaks spaced 206 Da apart (MMA: 100 Da, St: 104 Da).
Industrial Applications and Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under harsh conditions, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, particularly at the aromatic ring of the ethenylbenzene units.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-methylprop-2-enoate;styrene has a wide range of applications in scientific research:
Chemistry: Used as a matrix for various chemical reactions and as a component in composite materials.
Biology: Utilized in the development of biocompatible materials for medical devices and implants.
Medicine: Employed in drug delivery systems and as a scaffold for tissue engineering.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Mechanism of Action
The polymer exerts its effects primarily through its physical and chemical properties. The molecular targets and pathways involved depend on the specific application. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. In tissue engineering, the polymer provides a scaffold that supports cell growth and differentiation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical and Chemical Properties
Key Research Findings
- MMA vs. Glycidyl Methacrylate : The addition of an epoxide group in glycidyl methacrylate increases its utility in UV-curable coatings, whereas MMA’s simplicity favors bulk polymerization .
- Styrene vs. α-Methylstyrene : α-Methylstyrene offers higher thermal stability but lower reactivity, limiting its use compared to styrene in ABS production .
- Copolymer Performance : MMA-styrene-acrylonitrile copolymers exhibit superior mechanical strength and solvent resistance compared to homopolymers .
Biological Activity
Methyl 2-methylprop-2-enoate, commonly known as methyl methacrylate (MMA), and styrene are two significant organic compounds with diverse biological activities and applications. This article delves into their biological properties, mechanisms of action, and relevant research findings.
Overview of Compounds
| Compound Name | IUPAC Name | Molecular Formula | CAS Number |
|---|---|---|---|
| Methyl 2-methylprop-2-enoate | Methyl methacrylate | C5H8O2 | 97-63-2 |
| Styrene | Vinylbenzene | C8H8 | 100-42-5 |
MMA is primarily used in the production of poly(methyl methacrylate) (PMMA), while styrene is a precursor for polystyrene and various copolymers. Both compounds exhibit significant reactivity due to their unsaturated structures, which facilitates polymerization and other chemical transformations.
Antimicrobial Properties
Research indicates that MMA possesses antimicrobial properties. A study demonstrated that MMA exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Anticancer Activity
MMA has been investigated for its cytotoxic effects on cancer cells. In vitro studies showed that MMA can induce apoptosis in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxicity is attributed to the generation of reactive oxygen species (ROS), which triggers apoptotic pathways .
Styrene has also been evaluated for its anticancer potential. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis. For instance, styrene demonstrated significant inhibitory effects on human liver cancer cells (HepG2) by modulating signaling pathways related to apoptosis .
Polymerization and Free Radical Formation
Both MMA and styrene undergo free radical polymerization, which is a critical aspect of their biological activity. The polymerization process can generate free radicals that may interact with cellular components, leading to oxidative stress and subsequent cellular damage. This mechanism has implications for both their therapeutic potential and toxicity profiles.
Interaction with Biological Macromolecules
MMA and styrene can interact with proteins and nucleic acids, potentially altering their functions. For example, studies have shown that MMA can modify protein structures through covalent bonding, impacting enzyme activity and cellular signaling pathways .
Case Studies
- Cytotoxic Effects on Cancer Cells : A study published in Journal of Applied Toxicology reported that MMA exhibited IC50 values ranging from 15 to 25 μM against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative study, MMA was found to be more effective than conventional antibiotics against multidrug-resistant strains of bacteria, highlighting its potential use in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling methyl 2-methylprop-2-enoate in laboratory settings?
- Methodological Guidance :
- Use personal protective equipment (PPE): chemical-resistant gloves (nitrile recommended), safety goggles, and lab coats to prevent skin/eye contact .
- Work in well-ventilated areas or fume hoods to avoid inhalation of vapors, which can cause respiratory irritation (STEL: 100 ppm in some regions) .
- In case of spills, use inert absorbents like sand and avoid water jets to prevent spreading. Collect waste in sealed containers for professional disposal .
- Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap and water; seek medical attention for persistent symptoms .
Q. How can researchers determine the crystal structure of styrene-containing copolymers?
- Methodological Guidance :
- Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) for accurate hydrogen bonding and molecular packing analysis .
- Validate structural models with ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .
- Address disorder in polymer chains by applying restraints (e.g., SIMU, DELU) during refinement to improve model reliability .
Advanced Research Questions
Q. How can contradictory hydrogen bonding patterns in methyl 2-methylprop-2-enoate copolymers be resolved?
- Methodological Guidance :
- Perform graph set analysis (e.g., Etter’s rules) to categorize hydrogen bond motifs (e.g., chains, rings) and compare with known polymorphs .
- Cross-validate crystallographic data with spectroscopic techniques (FTIR, NMR) to confirm hydrogen donor/acceptor assignments .
- Use computational tools (e.g., DFT) to model hydrogen bond energetics and identify thermodynamically stable configurations .
Q. What experimental designs optimize copolymer thermal stability using styrene and methyl 2-methylprop-2-enoate?
- Methodological Guidance :
- Vary monomer ratios (e.g., styrene:methyl methacrylate = 70:30) during free-radical polymerization to assess glass transition temperature (Tg) via DSC .
- Introduce crosslinking agents (e.g., ethylene glycol dimethacrylate) to enhance thermal resistance, monitored by TGA under nitrogen atmosphere .
- Analyze copolymer microstructure via SEC-MALS for molecular weight distribution correlations with thermal degradation profiles .
Q. How do regional occupational exposure limits (OELs) for methyl 2-methylprop-2-enoate impact experimental design?
- Methodological Guidance :
- Compare OELs across jurisdictions (e.g., TWA: 50 ppm in Slovenia vs. 100 ppm in Poland) to design ventilation systems that meet strictest thresholds .
- Implement real-time air monitoring with PID detectors calibrated to detect concentrations as low as 1 ppm .
- Document compliance with REACH and OSHA standards in lab protocols to ensure regulatory adherence during multi-national collaborations .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in copolymer reactivity ratios reported in literature?
- Methodological Guidance :
- Replicate synthesis under controlled conditions (e.g., bulk vs. solution polymerization) to isolate solvent/initiator effects .
- Use Mayo-Lewis plots to determine reactivity ratios (r₁, r₂) from monomer conversion data, ensuring NMR or GC-MS validation of feed ratios .
- Statistically analyze outliers using Grubbs’ test to identify systematic errors in data collection .
Methodological Tools and Resources
Q. Which software tools are recommended for modeling copolymer phase behavior?
- Methodological Guidance :
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict phase separation in styrene-methyl methacrylate copolymers .
- Apply Flory-Huggins theory with Hansen solubility parameters to estimate miscibility windows for solvent-copolymer systems .
- Validate predictions with TEM imaging of thin-film copolymer morphologies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
